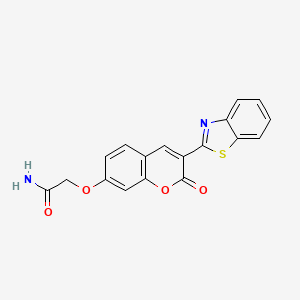![molecular formula C25H20BrN3O2S B11980825 (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980825.png)
(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the bromophenyl and furan derivatives. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug discovery and development. Studies have shown that it exhibits promising activity against certain types of cancer cells and microbial pathogens.
Medicine
In the field of medicine, (5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE is being investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5E)-5-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5E)-5-{[5-(3-METHOXYPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of (5E)-5-{[5-(3-BROMOPHENYL)-2-FURYL]METHYLENE}-2-(4-TERT-BUTYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE lies in its specific combination of functional groups and its structural configuration. The presence of the bromophenyl group, furan ring, and tert-butylphenyl group imparts unique chemical and biological properties that distinguish it from other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H20BrN3O2S |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-(4-tert-butylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H20BrN3O2S/c1-25(2,3)17-9-7-15(8-10-17)22-27-24-29(28-22)23(30)21(32-24)14-19-11-12-20(31-19)16-5-4-6-18(26)13-16/h4-14H,1-3H3/b21-14+ |
Clave InChI |
VLMLYAZXNLUBBI-KGENOOAVSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Br)/SC3=N2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Br)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980758.png)
![allyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980762.png)
![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11980765.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11980789.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B11980794.png)
![DI(Tert-butyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980802.png)
![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11980811.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11980812.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980823.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
